molecular formula C8H7NO2 B12864723 2-(5-Acetylfuran-2-yl)acetonitrile

2-(5-Acetylfuran-2-yl)acetonitrile

Cat. No.: B12864723
M. Wt: 149.15 g/mol
InChI Key: VYOLWMPQPQRDNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5-Acetylfuran-2-yl)acetonitrile is an organic compound that belongs to the class of furan derivatives It features a furan ring substituted with an acetyl group at the 5-position and an acetonitrile group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetylfuran-2-yl)acetonitrile can be achieved through several methods. One common approach involves the reaction of 5-acetylfuran with acetonitrile in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the acetonitrile on the furan ring .

Industrial Production Methods

Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. Catalysts such as ZrO2 can be employed to optimize the reaction conditions and achieve high selectivity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Acetylfuran-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(5-Acetylfuran-2-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Acetylfuran-2-yl)acetonitrile involves its interaction with specific molecular targets. The acetyl and nitrile groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The furan ring’s aromatic nature allows it to engage in π-π interactions with other aromatic systems, potentially affecting its binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Acetylfuran-2-yl)acetonitrile is unique due to the presence of both acetyl and nitrile groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of chemical transformations and applications compared to similar compounds .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

2-(5-acetylfuran-2-yl)acetonitrile

InChI

InChI=1S/C8H7NO2/c1-6(10)8-3-2-7(11-8)4-5-9/h2-3H,4H2,1H3

InChI Key

VYOLWMPQPQRDNI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(O1)CC#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.